1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one
Beschreibung
The compound 1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one is a heterocyclic molecule featuring a triazolo-pyridazine core fused to an azetidine ring, further linked to a methyl-substituted dihydropyridin-2-one moiety. This structure combines nitrogen-rich aromatic systems with a strained azetidine ring, which is known to influence conformational rigidity and binding interactions in biological systems.
Eigenschaften
IUPAC Name |
1-methyl-4-[[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-20-6-5-12(7-16(20)24)8-21(2)13-9-22(10-13)15-4-3-14-18-17-11-23(14)19-15/h3-7,11,13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNOZKBKFJIZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN(C)C2CN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 286.34 g/mol. The structure features a triazolo-pyridazine core, which is known for its diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Chemical Formula | |
| Molecular Weight | 286.34 g/mol |
| IUPAC Name | 1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one |
| Appearance | White to off-white powder |
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The triazolo-pyridazine moiety is particularly known for its role in inhibiting kinases, which are crucial for cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent inhibition against cyclin-dependent kinases (CDK), which are critical regulators of the cell cycle.
Case Study: Inhibition of CDK2 and CDK9
In vitro studies reported that a related compound exhibited IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating strong inhibitory effects on these targets . This suggests that the compound may have potential as an anticancer agent by disrupting cell cycle progression.
Antimicrobial Activity
Preliminary evaluations indicate that the compound also possesses antimicrobial properties. Compounds within the same class have shown activity against various bacterial strains, suggesting a broad-spectrum potential.
Neuroprotective Effects
Emerging research indicates neuroprotective effects associated with triazolo-pyridazine derivatives. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from damage.
Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The primary application of 1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one lies in its potential as a therapeutic agent. Research has indicated that compounds with similar structures exhibit significant biological activities:
- Antitumor Activity : Studies have shown that triazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds containing triazole and pyridazine rings have been explored for their ability to target specific cancer cell lines .
- Antimicrobial Properties : The incorporation of heterocyclic rings often enhances the antimicrobial efficacy of compounds. Preliminary studies suggest that this compound could be effective against various bacterial strains due to its structural characteristics .
Neurological Disorders
Given the compound's ability to interact with neurotransmitter systems, it may have applications in treating neurological disorders such as depression or anxiety. Similar compounds have been investigated for their neuroprotective effects and ability to modulate serotonin and dopamine receptors .
Antiviral Agents
Research into the antiviral properties of triazole-containing compounds has shown promise in inhibiting viral replication. This compound's unique structure may allow it to interfere with viral proteins or enzymes essential for viral life cycles, making it a candidate for further exploration in antiviral drug development .
Case Studies and Research Findings
Several studies have highlighted the potential applications of similar compounds:
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in the imidazo-pyridine, triazole, and pyridazine families. Below is a detailed analysis:
Structural Similarity Analysis
- Core Heterocycles: The triazolo[4,3-b]pyridazine core distinguishes it from imidazo[1,2-a]pyridine derivatives (e.g., compounds 8p, 10a, and 11b in ), which lack the pyridazine ring. Azetidine vs. Piperazine: The azetidine ring (4-membered) in the target compound contrasts with piperazine (6-membered) in analogs like 10a and 11b (). Azetidine’s smaller ring size increases ring strain, which may improve binding affinity but reduce metabolic stability compared to piperazine-containing compounds .
Substituent Effects :
The methyl group on the dihydropyridin-2-one ring may enhance lipophilicity compared to unsubstituted analogs, influencing membrane permeability. This contrasts with chlorine or cyclopropyl substituents in ’s compounds (e.g., 8p , 11a ), which introduce bulkier or electronegative groups .
Physicochemical Properties
A comparison of key properties with analogs is summarized below:
Solubility :
The dihydropyridin-2-one and azetidine moieties may improve aqueous solubility compared to purely aromatic systems (e.g., 8p ), though less than piperazine-containing analogs (10a , 11b ) due to reduced hydrogen-bonding capacity .
Computational Similarity Assessment
Using graph-based structural comparison (), the target compound shares subgraphs with imidazo-pyridine derivatives but diverges in pyridazine and azetidine connectivity. Tanimoto coefficients () for binary fingerprint similarity would likely fall below 0.5 compared to ’s compounds, indicating moderate similarity .
Research Findings and Implications
- Synthetic Feasibility :
The azetidine-triazolo-pyridazine linkage presents synthetic challenges compared to piperazine-based analogs. Strategies from (e.g., click chemistry for triazole formation) could be adapted . - Pharmacological Potential: The compound’s hybrid structure positions it as a candidate for kinase or protease inhibition, leveraging pyridazine’s electron-deficient nature and azetidine’s rigidity.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one, and how can they be addressed methodologically?
- Answer : The synthesis involves multi-step reactions requiring precise control of azetidine ring functionalization and triazolo-pyridazine coupling. Critical steps include:
- Azetidine activation : Use of methylamine derivatives under anhydrous conditions to prevent hydrolysis .
- Triazolo-pyridazine coupling : Palladium-catalyzed cross-coupling or nucleophilic substitution in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the target compound from byproducts .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Answer : A combination of:
- NMR spectroscopy : , , and 2D-COSY to resolve overlapping signals from the azetidine and dihydropyridinone moieties .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and rule out impurities .
- HPLC-DAD : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What are the foundational structure-activity relationship (SAR) insights for triazolo-pyridazine derivatives?
- Answer : Core SAR principles include:
- Triazolo-pyridazine positioning : The 6-position substitution (e.g., azetidine linkage) enhances target binding affinity in kinase inhibitors .
- Methylation effects : Methyl groups on the dihydropyridinone ring improve metabolic stability but may reduce solubility .
- Example analogs :
| Compound Modification | Bioactivity Trend | Reference |
|---|---|---|
| Azetidine → Piperidine substitution | Reduced selectivity | |
| Methoxy group addition | Enhanced solubility |
Advanced Research Questions
Q. How can computational docking studies guide the optimization of this compound for specific kinase targets?
- Answer :
- Target selection : Prioritize kinases with resolved crystal structures (e.g., EGFR, CDK2) from the Protein Data Bank .
- Docking workflow :
Ligand preparation : Protonate the compound at physiological pH (e.g., Schrödinger LigPrep).
Grid generation : Focus on ATP-binding pockets using Glide or AutoDock Vina.
Scoring : Analyze binding poses for hydrogen bonds with hinge regions (e.g., Glu738 in EGFR) and hydrophobic interactions .
- Validation : Compare docking scores with experimental IC values from kinase inhibition assays .
Q. How should researchers resolve discrepancies between in vitro and in vivo bioactivity data for this compound?
- Answer : Systematic analysis of variables:
- Physicochemical properties : Measure logP (e.g., >3 may limit solubility) and plasma protein binding (SPR or equilibrium dialysis) .
- Metabolic stability : Use liver microsomes to identify oxidative hotspots (e.g., azetidine ring) and guide prodrug strategies .
- In vivo PK/PD modeling : Adjust dosing regimens based on bioavailability (%F) and tissue distribution (LC-MS/MS quantification) .
Q. What experimental design strategies optimize reaction conditions for large-scale synthesis?
- Answer : Apply Design of Experiments (DoE) principles:
- Factors : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.5–5 mol%).
- Response variables : Yield, purity, reaction time.
- Statistical analysis : Use Minitab or JMP to identify significant interactions (e.g., Pareto charts) and derive optimal conditions .
- Case study : A central composite design reduced reaction steps from 7 to 4 while maintaining >90% yield .
Q. How can impurity profiling and control be implemented during synthesis?
- Answer :
- Identification : LC-MS/MS to detect byproducts (e.g., de-methylated analogs or dimerization products) .
- Mitigation strategies :
- Reaction quenching : Rapid cooling to prevent side reactions post-coupling .
- Chromatographic traps : Use scavenger resins (e.g., trisamine for acyl chloride removal) .
- Regulatory alignment : Follow ICH Q3A guidelines for reporting thresholds (>0.10% for unknown impurities) .
Methodological Notes
- Contradictions in evidence : Variations in reported bioactivity (e.g., antitumor vs. antimicrobial) may arise from assay conditions (cell lines, concentration ranges) or impurity profiles .
- Advanced tools : Integrate computational (e.g., DFT for reaction mechanism insights) and experimental (e.g., stopped-flow kinetics) methods to resolve ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
